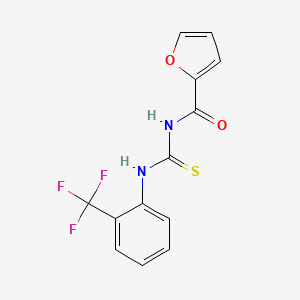
1-(Furan-2-carbonyl)-3-(2-trifluoromethyl-phenyl)-thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Furan-2-carbonyl)-3-(2-trifluoromethyl-phenyl)-thiourea is a synthetic organic compound characterized by the presence of a furan ring, a trifluoromethyl group, and a thiourea moiety
Safety and Hazards
準備方法
The synthesis of 1-(Furan-2-carbonyl)-3-(2-trifluoromethyl-phenyl)-thiourea typically involves the reaction of furan-2-carbonyl chloride with 2-trifluoromethyl-phenylthiourea under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
化学反応の分析
1-(Furan-2-carbonyl)-3-(2-trifluoromethyl-phenyl)-thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles such as amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(Furan-2-carbonyl)-3-(2-trifluoromethyl-phenyl)-thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-(Furan-2-carbonyl)-3-(2-trifluoromethyl-phenyl)-thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific biological context and target.
類似化合物との比較
1-(Furan-2-carbonyl)-3-(2-trifluoromethyl-phenyl)-thiourea can be compared with other similar compounds, such as:
1-(Furan-2-carbonyl)-3-phenyl-thiourea: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
1-(Furan-2-carbonyl)-3-(4-methyl-phenyl)-thiourea:
1-(Furan-2-carbonyl)-3-(2-chlorophenyl)-thiourea: The presence of a chlorine atom instead of a trifluoromethyl group may affect its chemical stability and biological activity.
特性
IUPAC Name |
N-[[2-(trifluoromethyl)phenyl]carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O2S/c14-13(15,16)8-4-1-2-5-9(8)17-12(21)18-11(19)10-6-3-7-20-10/h1-7H,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDMIKJMVNACMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=S)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(Benzo[d][1,3]dioxol-5-yl)thiophene-2-carboxamide](/img/structure/B5534513.png)
![3-isopropoxy-8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B5534521.png)
![9-[3-(methylthio)benzyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5534530.png)
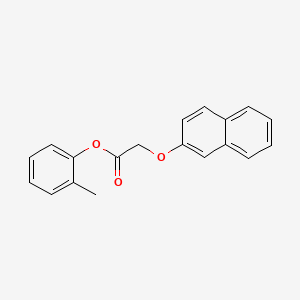
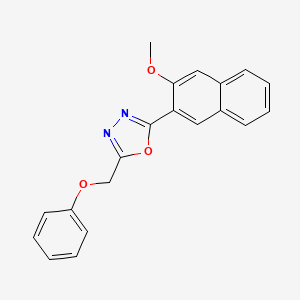
![2-(3-methylphenyl)-5-{[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]carbonyl}pyrimidin-4-ol](/img/structure/B5534543.png)
![2-[4-(4-morpholinylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5534555.png)
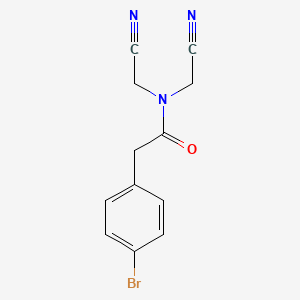
![(2Z)-2-[(2E)-(4,5-dimethoxy-2-nitrobenzylidene)hydrazinylidene]-3-methyl-2,3-dihydro-1,3-benzothiazole](/img/structure/B5534566.png)
![6-amino-3-isopropyl-8-thioxo-4,8-dihydro-1H,3H-thiopyrano[3,4-c]pyran-5-carbonitrile](/img/structure/B5534573.png)
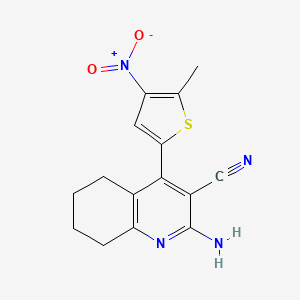
![[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-4-pyridylamine](/img/structure/B5534594.png)
![3-(2,6-DIMETHYLPHENYL)-1-ETHYL-1-[(PYRIDIN-4-YL)METHYL]THIOUREA](/img/structure/B5534599.png)
